molecular formula C12H8O2 B1230204 naphtho[2,3-c]furan-1(3H)-one CAS No. 4711-50-6

naphtho[2,3-c]furan-1(3H)-one

Cat. No. B1230204
CAS RN: 4711-50-6
M. Wt: 184.19 g/mol
InChI Key: YNRHFBSESVPHEW-UHFFFAOYSA-N
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Description

Naphthofurans are a class of organic compounds that consist of a furan ring fused to a naphthalene ring . They are known for their potential biological relevance .


Synthesis Analysis

A reverse hydrogenolysis process has been developed for the synthesis of naphtho[2,3-b]furan-4,9-diones, which are similar to the compound you’re interested in . This process involves the two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the naphthofuran compounds . The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .


Chemical Reactions Analysis

Naphthofurans can undergo a variety of chemical reactions. For example, 4,5-Dihydro-3H-naphtho[1,8-bc]furans have been shown to react with a variety of electrophilic reagents .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Activities

  • Synthesis and Biological Activity : Naphtho[2,1-b]furan derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Compounds derived from naphtho[2,1-b]furan have shown promising results in these fields, indicating their potential as therapeutic agents (Ravindra, Vagdevi, Vaidya, & Padmashali, 2006).

Chemical Synthesis and Applications

  • Innovative Synthesis Techniques : The synthesis of naphtho[2,3-c]furan-1(3H)-one derivatives has been explored through various chemical reactions, such as metal-free intramolecular cycloaddition and gold-catalyzed reactions. These studies contribute to the development of new synthetic methods and understanding the versatility of naphtho[2,3-c]furan-1(3H)-one in chemical synthesis (Ning et al., 2021), (Li et al., 2018).

Potential in Natural Product Synthesis

  • Natural Product Derivatives : Research has focused on synthesizing functionalized furan derivatives, aiming to construct derivatives such as naphtho[2,3-b]furan. These efforts are directed towards creating bioactive natural product derivatives, highlighting the role of naphtho[2,3-c]furan-1(3H)-one in natural product chemistry (Senapati & Mal, 2015).

Cytotoxicity Studies

  • Cytotoxic Properties : Naphtho[2,3-c]furan derivatives have been evaluated for their cytotoxic properties. For instance, furanaphin, a derivative isolated from the aphid Aphis spiraecola, exhibited cytotoxicity against human tumor cells, suggesting potential applications in cancer research (Horikawa et al., 2004).

Eco-Friendly Synthesis Approaches

  • Green Chemistry Practices : Recent studies have developed eco-friendly synthesis methods for naphtho[b]furan scaffolds. These methods emphasize the importance of environmentally friendly practices in chemical synthesis, aligning with the principles of green chemistry (Zhang et al., 2015).

Catalytic Reactions

  • Palladium-Catalyzed Reactions : Palladium-catalyzed reactions have been explored for the synthesis of naphtho[1,2-b]furan, showcasing the versatility of naphtho[2,3-c]furan-1(3H)-one derivatives in catalytic processes. This research contributes to the development of new catalytic methods in organic synthesis (Wei et al., 2009).

Future Directions

Naphthofurans and their derivatives are considered potential organic semiconductor materials for optoelectronic applications due to their low cost, high stability, and earth abundance . Therefore, future research might focus on exploring these properties further .

properties

IUPAC Name

1H-benzo[f][2]benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-12-11-6-9-4-2-1-3-8(9)5-10(11)7-14-12/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRHFBSESVPHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC3=CC=CC=C3C=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401549
Record name naphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

naphtho[2,3-c]furan-1(3H)-one

CAS RN

4711-50-6
Record name naphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
K Sugiyama, S Kawanishi, Y Oki, M Kamiya… - Bioorganic & Medicinal …, 2018 - Elsevier
One-pot sequential reactions using the acyl moieties installed by enzymatic dynamic kinetic resolution of alcohols have been little investigated. In this work, the acryloyl moiety installed …
Number of citations: 16 www.sciencedirect.com
Z Horii, T Katagi, Y Tamura, T Tanaka… - Chemical and …, 1962 - jstage.jst.go.jp
During our study on the synthesis of α-sorigenin, it was necessary to prepare 4, 5, 7-trimethoxynaphtho [2, 3-c] furan-1 (3H)-one (I), and as a model compound for investigating the …
Number of citations: 1 www.jstage.jst.go.jp
K Kobayashi, T Uneda, K Takada… - The Journal of …, 1997 - ACS Publications
The reaction of 2-(α-lithioalkyl)benzonitriles, generated in situ by treatment of 2-alkylbenzonitriles with LDA in diglyme, with α,β-unsaturated carboxylates and nitriles produced 1-amino-…
Number of citations: 36 pubs.acs.org
J Křepelka, I Vančurová, J Holubek - Collection of Czechoslovak …, 1982 - cccc.uochb.cas.cz
Reactions of anhydrides of 4-aryl-1-methoxynaphthalene-2,3-dicarboxylic acids, Ia and Ib, with hydrazine hydrate gave derivatives of benzo(g)phthalazine, IV-VI. Analogous reactions of …
Number of citations: 1 cccc.uochb.cas.cz
M Weil, T Kremsmayr, MD Mihovilovic - IUCrData, 2020 - scripts.iucr.org
The tricyclic core in the title compound, C26H34O4Si2, shows disorder of the furan ring and deviates slightly from planarity, with the largest displacement from the least-squares plane […
Number of citations: 10 scripts.iucr.org
CJ Boluda, JM Trujillo, JA Perez… - Natural product …, 2009 - journals.sagepub.com
The dioxo-lignans of the arylnaphthalene-type named justicidone (2) and elenodione (3) were obtained from elenoside (1) through a short and efficient semisynthetic process. …
Number of citations: 3 journals.sagepub.com
T Suman, R Elangomathavan, M Kasipandi… - Egyptian journal of basic …, 2018 - Elsevier
In this study, diphyllin [9-(1,3-benzodioxol-5-yl)-4-hydroxy-6,7-dimethoxynaphtho[2,3-c]furan-1(3H)-one] was isolated from Cleistanthus collinus leaf extract. The isolated compound and …
Number of citations: 7 www.sciencedirect.com
S Seto, S Matsumura, K Ro - Chemical and Pharmaceutical Bulletin, 1962 - jstage.jst.go.jp
Condensation of ethyl 4-hydroxy-2-naphthoate (IV) and chloral hydrate with sulfuric acid followed by methylation, alkaline hydrolysis and decarboxylation gave 4-methoxynaphtho [2, 3-c…
Number of citations: 5 www.jstage.jst.go.jp
HJ Zhang, E Rumschlag-Booms, YF Guan, KL Liu… - Phytochemistry, 2017 - Elsevier
In a search for new anti-HIV active leads from over several thousands of plant extracts, we have identified a potent plant lead. The active plant is determined as Justicia gendarussa (…
Number of citations: 53 www.sciencedirect.com
D Delorme, Y Ducharme, C Brideau… - Journal of medicinal …, 1996 - ACS Publications
Naphthalenic lignan lactone 3a (L-702,539), a potent and selective 5-lipoxygenase (5-LO) inhibitor, is extensively metabolized at two different sites: the tetrahydropyran and the lactone …
Number of citations: 68 pubs.acs.org

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